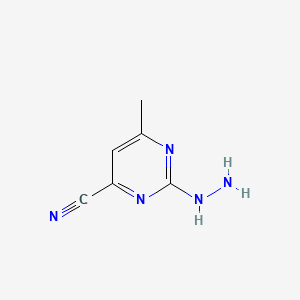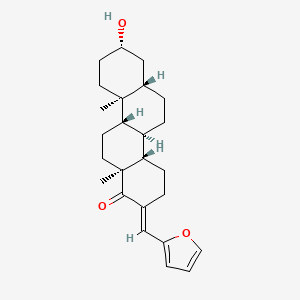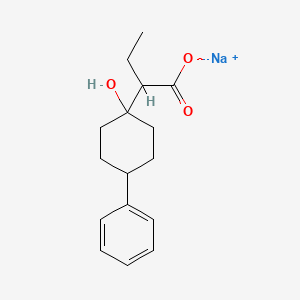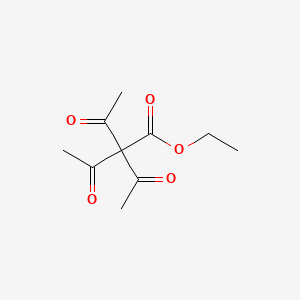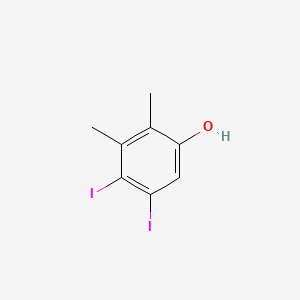![molecular formula C18H32N2O6S B579460 (2S,4R)-1-methyl-N-[(1S)-2-oxo-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propylpyrrolidine-2-carboxamide CAS No. 17057-59-9](/img/structure/B579460.png)
(2S,4R)-1-methyl-N-[(1S)-2-oxo-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propylpyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2S,4R)-1-methyl-N-[(1S)-2-oxo-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propylpyrrolidine-2-carboxamide is a complex organic molecule with significant potential in various scientific fields. This compound features multiple chiral centers, making it a stereochemically rich molecule. Its structure includes a pyrrolidine ring, a carboxamide group, and a sugar moiety with a methylsulfanyl substituent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-methyl-N-[(1S)-2-oxo-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propylpyrrolidine-2-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the carboxamide group, and the attachment of the sugar moiety. Key steps may include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Carboxamide Group: This step often involves the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.
Attachment of the Sugar Moiety: This step may involve glycosylation reactions, where the sugar moiety is attached to the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
The compound (2S,4R)-1-methyl-N-[(1S)-2-oxo-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The hydroxyl groups in the sugar moiety can undergo substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may include the use of acid chlorides or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sugar derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups and chiral centers make it a valuable intermediate in organic synthesis.
Biology
In biology, the compound’s sugar moiety and chiral centers may make it useful in studying carbohydrate-protein interactions and enzyme specificity.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties, such as enzyme inhibition or receptor binding.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
作用机制
The mechanism by which (2S,4R)-1-methyl-N-[(1S)-2-oxo-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propylpyrrolidine-2-carboxamide exerts its effects would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.
相似化合物的比较
Similar Compounds
- (2S,4R)-1-methyl-N-[(1S)-2-oxo-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propylpyrrolidine-2-carboxamide
- Clindamycin Palmitate Sulfoxide
- Clindamycin Phosphate EP Impurity L
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activity or chemical reactivity compared to similar compounds.
属性
CAS 编号 |
17057-59-9 |
|---|---|
分子式 |
C18H32N2O6S |
分子量 |
404.522 |
IUPAC 名称 |
(2S,4R)-1-methyl-N-[(1S)-2-oxo-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H32N2O6S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4/h10-16,18,22-24H,5-8H2,1-4H3,(H,19,25)/t10-,11+,12-,13+,14-,15-,16-,18-/m1/s1 |
InChI 键 |
YZRHYYDECCEWRG-DWVYNAINSA-N |
SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


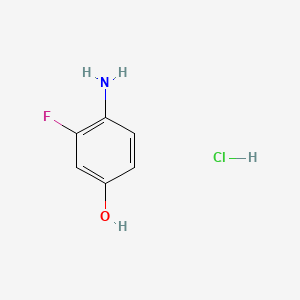

![(1S,2S,4R,8S,9R,10R,13R,14R,17R)-8,17-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,16-dione](/img/structure/B579380.png)
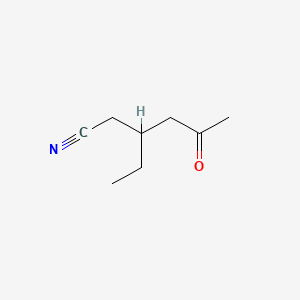
![[(2R,3R,4R,5R,6R)-5-acetamido-6-acetyloxy-4-methoxy-2-(methoxymethyl)oxan-3-yl] acetate](/img/structure/B579385.png)
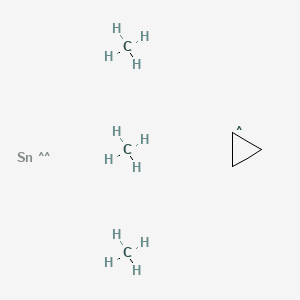
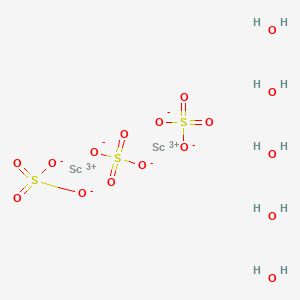
![(2-Methyloctahydrocyclopenta[c]pyrrole-4,6-diyl)dimethanol](/img/structure/B579389.png)
